ethyl 4-[2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate ethyl 4-[2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
Brand Name: Vulcanchem
CAS No.: 686770-24-1
VCID: VC7530772
InChI: InChI=1S/C23H21N3O4S2/c1-2-30-22(29)15-8-10-16(11-9-15)24-19(27)14-32-23-25-18-12-13-31-20(18)21(28)26(23)17-6-4-3-5-7-17/h3-11H,2,12-14H2,1H3,(H,24,27)
SMILES: CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SCC3
Molecular Formula: C23H21N3O4S2
Molecular Weight: 467.56

ethyl 4-[2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate

CAS No.: 686770-24-1

Cat. No.: VC7530772

Molecular Formula: C23H21N3O4S2

Molecular Weight: 467.56

* For research use only. Not for human or veterinary use.

ethyl 4-[2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate - 686770-24-1

Specification

CAS No. 686770-24-1
Molecular Formula C23H21N3O4S2
Molecular Weight 467.56
IUPAC Name ethyl 4-[[2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate
Standard InChI InChI=1S/C23H21N3O4S2/c1-2-30-22(29)15-8-10-16(11-9-15)24-19(27)14-32-23-25-18-12-13-31-20(18)21(28)26(23)17-6-4-3-5-7-17/h3-11H,2,12-14H2,1H3,(H,24,27)
Standard InChI Key OCMUDAMSNGDZNB-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SCC3

Introduction

Ethyl 4-[2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound featuring a thieno[3,2-d]pyrimidine core, a sulfanyl linkage, an acetamido group, and an ethyl ester moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and structural complexity.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common steps include:

  • Preparation of Thieno[3,2-d]pyrimidine Intermediate: This involves the formation of the thieno[3,2-d]pyrimidine ring using appropriate precursors.

  • Introduction of Sulfanyl Linkage: Thiols are used to introduce the sulfanyl group.

  • Formation of Acetamido Group: This involves the reaction with an amine and an acyl chloride or anhydride.

  • Attachment of Ethyl Ester Moiety: Esterification reactions are used to introduce the ethyl ester group.

Potential Biological Activities

While specific biological activities of ethyl 4-[2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate have not been extensively studied, compounds with similar structures have shown promise in various therapeutic areas:

  • Antimicrobial Activity: Thieno[3,2-d]pyrimidine derivatives have been explored for their antimicrobial properties.

  • Anticancer Potential: Some heterocyclic compounds exhibit anticancer activity by inhibiting key enzymes or pathways.

Research Findings and Future Directions

Given the lack of specific research on this compound, future studies should focus on:

  • In Vitro and In Vivo Assays: To evaluate its biological activities and potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: To optimize the compound's structure for improved efficacy and safety.

  • Pharmacokinetic and Pharmacodynamic Studies: To understand its metabolism, distribution, and mode of action.

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